BenchChemオンラインストアへようこそ!

FEN1-IN-SC13

Opioid receptor pharmacology G-protein signaling Partial agonism

SC13 (CAS 2839142-69-5) is a unique C9 3'-furanyl mitragynine analog with ~100-fold MOR selectivity, low Emax (~10%), and oral activity (87% MPE at 10 mg/kg). Its attenuated respiratory and GI effects make it superior to 7-OH-mitragynine for chronic pain and opioid signaling studies. Purchase high-purity SC13 for reproducible SAR and translational research.

Molecular Formula C26H30N2O5
Molecular Weight 450.5 g/mol
Cat. No. B14746312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFEN1-IN-SC13
Molecular FormulaC26H30N2O5
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3(C(=NC4=CC=CC(=C43)C5=COC=C5)C2CC1C(=COC)C(=O)OC)O
InChIInChI=1S/C26H30N2O5/c1-4-16-13-28-10-9-26(30)23-18(17-8-11-33-14-17)6-5-7-21(23)27-24(26)22(28)12-19(16)20(15-31-2)25(29)32-3/h5-8,11,14-16,19,22,30H,4,9-10,12-13H2,1-3H3/b20-15+/t16-,19+,22+,26+/m1/s1
InChIKeyXLDZPTJGCMJSBF-BHKYNAABSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate (SC13)


The compound is a synthetic mitragynine analog (CAS 2839142-69-5) bearing a 3′-furanyl substitution at the C9 position of the 7-hydroxymitragynine scaffold [1]. It belongs to the indolo[2,3-a]quinolizine class of alkaloids and is identified in the primary literature as SC13 . The compound is characterized as a low-efficacy partial agonist at the mu opioid receptor (MOR), with a molecular formula of C₂₆H₃₀N₂O₅ and a molecular weight of 450.53 g/mol .

Critical Differentiators for methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate (SC13) in Analgesic Research


Substituting SC13 with other mitragynine analogs or opioid receptor agonists without rigorous comparative evaluation compromises research validity because the compound's distinct substitution pattern and resulting pharmacological profile are not replicated by in-class alternatives. Specifically, the 3′-furanyl group at the C9 position confers a unique balance of low G-protein efficacy, high MOR selectivity, and a markedly attenuated adverse effect profile that is not observed with the parent alkaloid 7-hydroxymitragynine or with other C9-modified analogs [1]. The quantitative evidence below delineates precisely how SC13 differs from morphine, 7-hydroxymitragynine, and other C9 analogs (compounds 4 and 5), establishing the basis for its selection in mechanistic and translational studies .

Quantitative Differentiation Evidence for methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate (SC13) vs. Comparators


SC13 Exhibits Significantly Lower MOR G-Protein Efficacy Compared to Morphine

SC13 acts as a partial agonist at the mu opioid receptor (MOR) with a maximal G-protein efficacy (Emax) of approximately 10% in BRET-Nb33 assays, whereas the full agonist morphine achieves an Emax of approximately 70% in the same assay system [1]. This low-efficacy profile is hypothesized to underlie the compound's reduced adverse effect liability while retaining analgesic potency.

Opioid receptor pharmacology G-protein signaling Partial agonism

SC13 Maintains Analgesic Potency Comparable to Morphine Despite Low MOR Efficacy

In the mouse 55 °C warm-water tail-withdrawal assay, SC13 exhibited dose-dependent antinociception with an ED₅₀ value of 3.05 mg/kg (95% CI: 1.75–5.27) following subcutaneous administration, which is statistically similar to the ED₅₀ of morphine at 2.48 mg/kg (95% CI: 1.57–3.87) [1]. This indicates that SC13 achieves full analgesic efficacy despite its low intrinsic G-protein efficacy.

In vivo analgesia Tail-withdrawal assay Opioid analgesic potency

SC13 Demonstrates Attenuated Opioid-Induced Adverse Effects at Multiples of Analgesic ED₅₀

At a dose 15-fold higher than its antinociceptive ED₅₀, SC13 (45 mg/kg, sc) produced no statistically significant respiratory depression in mice, whereas morphine at an equivalent multiple (30 mg/kg, sc) caused significant respiratory depression lasting 60 minutes [1]. Additionally, SC13 did not inhibit gastrointestinal transit at ED₈₀ analgesic doses, in contrast to morphine, and showed no conditioned place preference at 5× ED₅₀ [1].

Opioid side effects Respiratory depression Gastrointestinal transit Reward behavior

SC13 Exhibits Superior MOR Selectivity Over DOR and KOR Compared to Other C9 Analogs

In cAMP inhibition assays, SC13 (compound 6) was the most selective for MOR over DOR and KOR among the three C9-modified 7-hydroxymitragynine analogs, demonstrating ~100-fold lower potency at DOR and KOR relative to MOR [1]. By comparison, the 9-methyl analog (compound 5) and 9-phenyl analog (compound 4) showed 30-fold and 14-fold selectivity, respectively, indicating that the 3′-furanyl group enhances MOR selectivity [1].

Opioid receptor selectivity MOR/DOR/KOR pharmacology Structure-activity relationship

SC13 Demonstrates Oral Bioactivity with High Antinociceptive Efficacy

Oral administration of SC13 (10 mg/kg, po) in mice produced antinociception with a peak effect of 87% maximum possible effect (MPE) at 30 minutes post-dose, which is nearly equivalent to the efficacy achieved via subcutaneous administration at the same dose (100% MPE at 20 minutes) [1]. This indicates good oral absorption and systemic exposure, a property consistent with the mitragynine scaffold [1].

Oral bioavailability Pharmacokinetics Analgesic efficacy

Validated Research Applications for methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate (SC13)


Investigating Low-Efficacy MOR Signaling in Pain Models with Reduced Adverse Effects

SC13 is an ideal tool compound for dissecting the relationship between MOR G-protein efficacy and analgesic efficacy. Its low intrinsic efficacy (Emax ≈10%) combined with full antinociception (ED₅₀ 3.05 mg/kg) [1] enables studies that seek to activate MOR minimally while achieving maximal pain relief. The attenuated respiratory depression, constipation, and lack of reinforcing properties at multiples of the analgesic ED₅₀ [1] make it particularly suitable for chronic dosing paradigms where standard opioids confound behavioral and physiological endpoints.

Selective MOR Activation in Opioid Receptor Crosstalk and Bias Signaling Studies

With ~100-fold selectivity for MOR over DOR and KOR [1], SC13 provides a cleaner pharmacological profile than less selective mitragynine analogs (e.g., compounds 4 and 5) [1]. This selectivity is critical for experiments designed to isolate MOR-specific signaling pathways, such as G-protein versus β-arrestin-2 recruitment, without interference from DOR or KOR activation. SC13's partial agonist profile further enables exploration of biased agonism hypotheses in native neuronal systems.

Oral Dosing Studies in Behavioral Pharmacology and Chronic Pain Models

SC13's demonstrated oral activity (87% MPE at 10 mg/kg, po) [1] supports its use in long-term behavioral studies where repeated oral gavage or voluntary ingestion is preferred over parenteral administration. This property aligns with the mitragynine template's known oral bioavailability [1] and facilitates translationally relevant dosing regimens in rodent models of chronic pain, opioid dependence, or mood disorders.

Structure-Activity Relationship (SAR) Studies on C9-Modified Mitragynine Analogs

SC13 serves as a benchmark C9-substituted analog (3′-furanyl) for SAR campaigns exploring the mitragynine and 7-hydroxymitragynine scaffolds. Its distinct profile relative to the 9-methyl (compound 5) and 9-phenyl (compound 4) analogs—including differences in cAMP potency, β-arrestin-2 recruitment, and MOR selectivity [1]—provides a quantitative reference point for evaluating novel substitutions at this position and for computational modeling of ligand-receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for FEN1-IN-SC13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.